3-Amino-1,3-oxazinan-2-one hydrochloride is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include an amino group that can participate in various chemical reactions. Its molecular formula is CHClNO, and it is classified as an oxazinanone derivative, which plays a significant role in the synthesis of bioactive molecules.
3-Amino-1,3-oxazinan-2-one hydrochloride can be synthesized from various precursors, including amino acids and their derivatives. The synthesis methods often involve cyclization reactions under acidic conditions, which facilitate the formation of the oxazinanone ring structure. The compound is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structure. It is classified as an oxazinanone, a subtype of oxazines known for their potential biological activities.
The synthesis of 3-amino-1,3-oxazinan-2-one hydrochloride typically involves several key methods:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. For instance, using anhydrous solvents and maintaining an inert atmosphere can prevent side reactions that might lead to undesired byproducts.
The molecular structure of 3-amino-1,3-oxazinan-2-one hydrochloride features a six-membered ring with one nitrogen atom and one oxygen atom integrated into the cyclic framework. The amino group is attached to the carbon adjacent to the nitrogen in the ring.
3-Amino-1,3-oxazinan-2-one hydrochloride undergoes several notable chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-amino-1,3-oxazinan-2-one hydrochloride primarily revolves around its ability to participate in nucleophilic attacks due to its amino group. This feature allows it to act as a building block in organic synthesis and medicinal chemistry.
Upon exposure to electrophiles, the amino group can readily donate its lone pair of electrons, facilitating various chemical transformations that are crucial for synthesizing complex organic molecules.
The physical properties of 3-amino-1,3-oxazinan-2-one hydrochloride include:
The chemical properties are characterized by its reactivity due to the presence of both an amino group and a heterocyclic structure. This reactivity enables it to participate in multiple types of chemical reactions essential for organic synthesis.
3-Amino-1,3-oxazinan-2-one hydrochloride has significant applications in scientific research:
Oxazinanones are six-membered cyclic urethanes recognized as privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and presence in clinically significant agents. The 1,3-oxazinan-2-one core provides conformational constraint that enhances binding affinity to biological targets while maintaining synthetic accessibility for derivatization [4] [6].
:This scaffold features prominently in anti-HIV drug Efavirenz (a 1,3-oxazinan-2-one derivative) and the potent anticancer agent Maytansine. Efavirenz exemplifies how scaffold rigidity enables precise spatial positioning for enzyme inhibition (HIV-1 reverse transcriptase), while Maytansine derivatives leverage the ring system for tubulin binding and cytotoxic activity [4] [6]. 3-Amino variants further augment bioactivity by introducing an additional hydrogen-bonding site, as demonstrated in enzyme inhibitors like BI 135585 (11β-HSD1 inhibitor for diabetes) and neuroprotective agents targeting neurodegenerative pathways [6].
:The 1,3-oxazinan-2-one ring mimics transition states or peptide bonds, facilitating inhibition of hydrolytic enzymes. The carbonyl group engages in hydrogen bonding with protease active sites, while C3 substituents modulate hydrophobic pocket interactions. Amino-functionalization at C3 enhances binding to metalloenzymes through coordination interactions, as observed in Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) inhibitors like emixustat, which competitively bind the iron-containing active site to disrupt visual cycle regulation .
:The bioactivity of oxazinanones is highly sensitive to C3 and C6 substitutions. For 3-amino derivatives, acylation of the amino group often enhances antimicrobial and antitumor potency by improving membrane penetration. Conversely, alkyl chain extension at C6 can optimize pharmacokinetics—for example, increasing metabolic stability in gamma-amino alcohol-derived antidepressants .
Table 1: Biological Activities of 3-Amino-1,3-oxazinan-2-one Hydrochloride Derivatives
Biological Activity | Structural Feature | Mechanism | Reference Compound |
---|---|---|---|
Antimicrobial | Acylated C3-amino group | Disruption of cell wall synthesis | Not specified |
Antitumor | C6-spirocyclic systems | Tubulin polymerization inhibition | Maytansinoid derivatives |
Enzyme Inhibition | Free C3-amino group | Competitive active-site binding | BI 135585 (11β-HSD1 inhibitor) |
Neuroprotective | C4/C6 alkyl chains | Modulation of neurotransmitter systems | Gamma-amino alcohol antidepressants |
The synthetic exploration of 1,3-oxazinan-2-ones has evolved from fortuitous discoveries to strategic methodologies enabling drug innovation.
:Initial routes relied on harsh conditions, such as high-temperature cycloadditions of isocyanates to oxetanes or stoichiometric metal-mediated cyclizations. These methods suffered from poor functional group tolerance and low yields (typically 20–40%), limiting structural diversity [4] [6]. Scandium triflate-catalyzed cyclizations of diazoketones (e.g., N-Cbz-phenylalanine derivatives) in the 1990s improved efficiency but retained drawbacks like metal contamination and costly catalysts [4] [6].
:Contemporary methods prioritize atom economy, catalyst sustainability, and mild conditions:
Table 2: Evolution of Synthetic Methods for 1,3-Oxazinan-2-ones
Synthetic Method | Catalyst/ Conditions | Yield Range | Key Advantages | Era |
---|---|---|---|---|
Isocyanate-Oxetane Cycloaddition | Heat (>150°C) | 20–40% | Simple reagents | 1980s |
Sc(OTf)₃-Mediated Cyclization | Sc(OTf)₃, MeOH, RT | 50–75% | Functional group tolerance | 1990s |
Silica-Supported HClO₄ | HClO₄-SiO₂, MeOH, RT | 75–90% | Metal-free, recyclable catalyst | 2010s |
Cu-MOF/CO₂ Fixation | Cu-MOF, 80°C, 1 atm CO₂ | 60–85% | Atom economy, renewable feedstock | 2020s |
The C3-amino group in 3-amino-1,3-oxazinan-2-one hydrochloride enables its use as a prodrug promoiety, enhancing drug-like properties through reversible derivatization.
:Acylation or carbamylation of the amino group masks polar functionalities in parent drugs, increasing log P and membrane permeability. For instance, coupling carboxylic acid-containing drugs (e.g., NSAIDs) via amide bonds improves oral absorption by 2–5×. Subsequent enzymatic hydrolysis in plasma or tissues regenerates the active drug [9]. Amino acid transporter recognition is leveraged by conjugating the scaffold to L-DOPA analogs, enabling blood-brain barrier penetration for neurotherapeutics [9].
:The scaffold’s cyclic carbonate moiety undergoes pH-dependent hydrolysis in tumor microenvironments (pH < 6.5), facilitating site-specific release. Antibody-drug conjugates (ADCs) exploit this by linking oxazinanone prodrugs to tumor-specific antibodies via cleavable linkers. Folate receptor targeting has also been achieved via folic acid conjugation at the C3-amino group, enhancing cellular uptake in cancers overexpressing folate receptors [9].
:Steric shielding of labile groups reduces first-pass metabolism. Bambuterol-inspired designs demonstrate that dimethylcarbamate prodrugs of tertiary amines resist hepatic oxidation, enabling once-daily dosing [9]. Similarly, the oxazinanone ring itself protects incorporated drugs from esterase degradation, prolonging half-lives 1.3–2.5× versus linear analogs [3] [9].
Table 3: Prodrug Strategies Enabled by 3-Amino-1,3-oxazinan-2-one Hydrochloride
Prodrug Strategy | Functionalization | Release Mechanism | Exemplar Drug | Benefit |
---|---|---|---|---|
Solubility Enhancement | Acylation of C3-amino group | Esterase hydrolysis | NSAID carboxylic acids | 3–5× improved oral bioavailability |
Brain Targeting | L-DOPA conjugate | Decarboxylase cleavage | Dopaminergic agents | 2× higher brain concentration |
Tumor-Selective Release | pH-sensitive carbonate | Acid-catalyzed hydrolysis | Doxorubicin analogs | 90% release at pH 6.0 vs. 10% at pH 7.4 |
Sustained Action | Dimethylcarbamate | Slow cholinesterase hydrolysis | Tertiary amine drugs | 8–12 hour half-life extension |
Concluding Remarks
3-Amino-1,3-oxazinan-2-one hydrochloride embodies the strategic convergence of synthetic innovation and rational drug design. Its evolution from a structural curiosity to a multifaceted pharmacophore underscores the critical role of heterocyclic chemistry in addressing contemporary pharmaceutical challenges. Future directions include exploiting enantioselective synthesis for CNS-targeted prodrugs and leveraging CO₂ fixation for sustainable manufacturing.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8